molecular formula C47H90O6 B050606 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol CAS No. 115144-39-3

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Cat. No. B050606
M. Wt: 751.2 g/mol
InChI Key: AMXRERGJDVUTMF-UHFFFAOYSA-N
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Description

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) is a type of triacylglycerol that contains myristic acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position . It has been found in butterfat .


Molecular Structure Analysis

The molecular formula of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is C47H90O6 . The InChI string is 1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3 . The Canonical SMILES string is CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC .


Physical And Chemical Properties Analysis

The molecular weight of 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol is 751.2 g/mol . It has a topological polar surface area of 78.9 Ų . It has a complexity of 783 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has 46 rotatable bond count .

Scientific Research Applications

  • Molecular Organization and Motions of Crystalline Monoacylglycerols and Diacylglycerols

    • Application: This study discusses the use of C-13 MASNMR to investigate various acylglycerols, including 1,2-dimyristoyl-sn-glycerol, providing insights into the molecular organization and motions in various polymorphic forms. This knowledge is applicable in understanding the physical properties of these compounds in biological and possibly industrial applications (Guo & Hamilton, 1995).
  • Molecular Dynamics Simulations of a Fully Hydrated Dimyristoylphosphatidylcholine Membrane

    • Application: The paper focuses on the structure of a fully hydrated 1,2-dimyristoyl-sn-glycero-3-phosphocholine bilayer, relevant in the context of understanding lipid membranes' behavior at the molecular level. Such simulations are critical in biophysical and pharmaceutical research, including drug delivery and membrane dynamics studies (Zubrzycki et al., 2000).
  • Effects of Gemini Amphiphilic Pseudopeptides on Model Lipid Membranes

    • Application: This research explores how newly synthesized gemini amphiphilic pseudopeptides interact with model lipid membranes made from various phospholipids, including 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine. Understanding these interactions can lead to applications in drug delivery or transfection due to the self-assembly properties of these molecules (Rubio-Magnieto et al., 2013).
  • Synthesis of 1‐O‐(8‐[18F]fluorooctanoyl)‐2‐O‐palmitoyl‐rac‐glycerol for Imaging Intracellular Signal Transduction

    • Application: This paper discusses an improved approach to synthesize 1-O-(8-[ 18 F]fluorooctanoyl)-2-O-palmitoyl-rac-glycerol for potential use in imaging intracellular signal transduction. This is particularly significant in medical diagnostics and research, including studying cell signaling pathways and disease diagnosis (Furumoto et al., 2000).
  • Isolation and Characterization of Monoacetyldiglycerides from Bovine Udder

    • Application: This research involves the isolation and structural analysis of various monoacetyldiglycerides from bovine udder, including 1,2-dimyristoyl-3-acetyl-rac-glycerol. Understanding the structure and behavior of such compounds can contribute to food science, cosmetics, and pharmaceuticals (Limb et al., 1999).
  • Effects of Lipid Chain Length and Unsaturation on Bicelles Stability

    • Application: The study explores the stability of bicelles made from mixtures of long- and short-chain lipids, including 1,2-dimyristoyl-sn-glycero-3-phosphocholine. Understanding bicelle stability is important for their use in various biophysical studies and as model membrane systems in drug delivery research (Triba et al., 2006).

Safety And Hazards

No special measures are required for handling 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol. After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints. The product generally does not irritate the skin. After eye contact, it is recommended to rinse the opened eye for several minutes under running water. If symptoms persist after swallowing, consult a doctor .

properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXRERGJDVUTMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H90O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90394142
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

751.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

CAS RN

60138-13-8
Record name 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90394142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JT Lin, CL Woodruff, TA McKeon - Journal of Chromatography A, 1997 - Elsevier
Reversed-phase high-performance liquid chromatography (HPLC) methods were developed for the separation of molecular species of 45 synthetic triacylglycerols and diacylglycerols. …
Number of citations: 105 www.sciencedirect.com
KO Adebowale, YA Adebowale, G Nicholson - 2002 - osti.gov
Triacylglycerols composition of ten lesser known and underutilised tropical seed oils have been determined. The seed oils include Monodora tenuifolia, Monodora myristica, …
Number of citations: 1 www.osti.gov
JT Lin, LR Snyder, TA McKeon - Journal of Chromatography A, 1998 - Elsevier
Accurate and simple methods for prediction of relative retention times of triacylglycerols in non-aqueous reversed-phase HPLC are presented here. The prediction is based on a simple …
Number of citations: 49 www.sciencedirect.com
IA Ajayi, KO Adebowale, FO Dawodu… - Biological Sciences …, 2004 - v2.pjsir.org
A study of the oil content of Monodora myristica for its potential and industrial applications has been undertaken. The study revealed that M. myristica seeds have high oil and protein …
Number of citations: 36 www.v2.pjsir.org
T Peng - 2016 - search.proquest.com
Reformulation of foods to include nutritionally adequate levels of polyunsaturated fatty acids is seriously challenging existing lipid analysis methods. Current label requirements with …
Number of citations: 3 search.proquest.com
SO Haasmann - 1998 - bura.brunel.ac.uk
The aim of this study was to characterize the fat composition of camel milk fat and camel hump fat and thereby assist in the technological development of camel milk and meat based …
Number of citations: 7 bura.brunel.ac.uk
L Graber, C Rohrbasser - Chimia, 1991 - ojs.chimia.ch
The triglycerides were extracted from the human plasma and the composition was determined using SFC method. No noticeable difference was observed in the repartition among …
Number of citations: 2 ojs.chimia.ch
S Gottwald - 2001 - repo.uni-hannover.de
To determine lipophilic compounds in cosmetic formulations it is necessary to use liquid chromatographic separation techniques and to couple with different types of detectors. In this …
Number of citations: 5 www.repo.uni-hannover.de

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